![molecular formula C18H15NO5S B2585091 N-(2-(フラン-3-イル)-2-ヒドロキシ-2-(チオフェン-2-イル)エチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 2034487-20-0](/img/structure/B2585091.png)
N-(2-(フラン-3-イル)-2-ヒドロキシ-2-(チオフェン-2-イル)エチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
フラン誘導体は、関心のある化合物を含む、有望な抗菌特性を示しています。それらは、特にグラム陽性菌およびグラム陰性菌に対して効果的です。 フラン核の包含は、微生物耐性に対抗する新しい薬物の探索における重要な合成戦略です .
抗がん活性
この化合物は、新規カルコン誘導体の合成に関与しており、抗がん活性を示しています。これらの活性は、HepG2(ヒト肝細胞癌)およびMCF7(ヒトコーカソイド乳がん)を含むさまざまなヒトがん細胞株に対して評価されました。 一部の誘導体は、ドキソルビシンなどの参照薬と比較して有望な結果を示しました .
抗真菌用途
研究によると、特定のフラン誘導体は、カンジダ・アルビカンスなどの酵母様真菌の増殖を阻害することができます。 この抗真菌活性は、現在利用可能な抗真菌剤の数が限られていることを考えると重要です .
遺伝子発現調節
研究では、フラン誘導体は遺伝子発現に影響を与える可能性があることが示されています。 たとえば、それらは癌細胞におけるAMY2AおよびFOXG1などの遺伝子の発現レベルに影響を与える可能性があり、これは新しい癌療法の開発において極めて重要となる可能性があります .
DNA断片化
この化合物は、癌細胞におけるDNA断片化を誘導することに関連しており、アポトーシスプロセスの重要なステップです。 この特性は、健常な細胞に影響を与えることなく癌細胞を特異的に標的にする治療法の開発に利用される可能性があります .
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c20-17(12-3-4-14-15(8-12)24-11-23-14)19-10-18(21,13-5-6-22-9-13)16-2-1-7-25-16/h1-9,21H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBFKTRZGMUBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2585009.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B2585010.png)
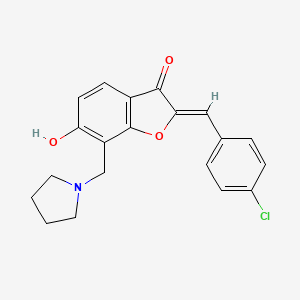
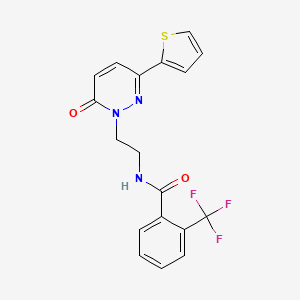
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2585014.png)
![Tert-butyl N-[3-(prop-2-enoylamino)propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2585016.png)
![2-{[1-(2-Methoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2585017.png)
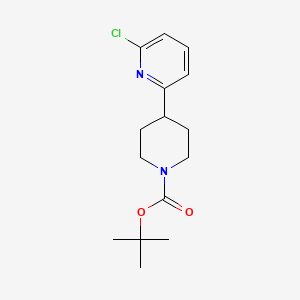
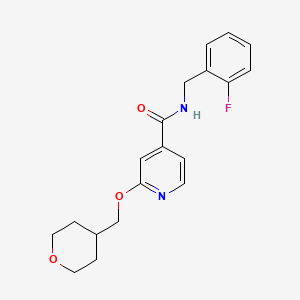
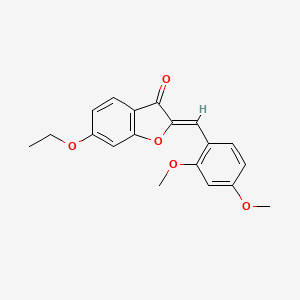
![1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2585022.png)
![8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2585025.png)

![4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2585028.png)
